molecular formula C4H6BrN3 B3026650 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole CAS No. 1040275-55-5

5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

Cat. No.: B3026650
CAS No.: 1040275-55-5
M. Wt: 176.01
InChI Key: GAVNHCHZNVNYMQ-UHFFFAOYSA-N
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Description

5-Bromo-1,4-dimethyl-1H-1,2,3-triazole is a heterocyclic compound with the molecular formula C4H6BrN3 It is characterized by a triazole ring substituted with bromine and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole typically involves the bromination of 1,4-dimethyl-1H-1,2,3-triazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 5-azido-1,4-dimethyl-1H-1,2,3-triazole .

Mechanism of Action

The mechanism of action of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity .

Properties

IUPAC Name

5-bromo-1,4-dimethyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-3-4(5)8(2)7-6-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVNHCHZNVNYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738611
Record name 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040275-55-5
Record name 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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